Cas no 184673-79-8 (Acetylarenobufagin)

Acetylarenobufagin 化学的及び物理的性質
名前と識別子
-
- Acetylarenobufagin
- AKOS040732373
- CS-0100523
- [(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- TS-07677
- HY-N6905
- DA-60725
- 184673-79-8
- CHEMBL2069021
-
- インチ: 1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1
- InChIKey: QXXMSIJXDTVQBY-VDFARBNLSA-N
- ほほえんだ: [C@@]12(CC[C@]3([H])[C@@]([H])([C@]1(CC[C@H](OC(C)=O)C2)C)[C@H](O)C([C@]1([C@]3(O)CC[C@@H]1C1C=CC(OC=1)=O)C)=O)[H]
計算された属性
- せいみつぶんしりょう: 458.23045342 g/mol
- どういたいしつりょう: 458.23045342 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 3
- 複雑さ: 952
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 458.5
- トポロジー分子極性表面積: 110Ų
Acetylarenobufagin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP2060-20mg |
Acetylarenobufagin |
184673-79-8 | 98% | 20mg |
$290 | 2023-09-20 | |
ChemScence | CS-0100523-5mg |
Acetylarenobufagin |
184673-79-8 | 5mg |
$571.0 | 2022-04-27 | ||
Chengdu Biopurify Phytochemicals Ltd | BP2060-5mg |
Acetylarenobufagin |
184673-79-8 | 98% | 5mg |
$96 | 2023-09-20 | |
S e l l e c k ZHONG GUO | E2075-1mg |
Acetylarenobufagin |
184673-79-8 | 1mg |
¥4832.1 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP2060-20mg |
Acetylarenobufagin |
184673-79-8 | 98% | 20mg |
$290 | 2023-09-19 | |
Aaron | AR01N7MK-5mg |
Acetylarenobufagin |
184673-79-8 | 95% | 5mg |
$307.00 | 2025-02-13 | |
Aaron | AR01N7MK-1mg |
Acetylarenobufagin |
184673-79-8 | 95% | 1mg |
$243.00 | 2025-02-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54702-5mg |
Acetylarenobufagin |
184673-79-8 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0100523-1mg |
Acetylarenobufagin |
184673-79-8 | 1mg |
$190.0 | 2022-04-27 | ||
Aaron | AR01N7MK-20mg |
Acetylarenobufagin |
184673-79-8 | 95% | 20mg |
$326.00 | 2025-02-13 |
Acetylarenobufagin 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
Acetylarenobufaginに関する追加情報
Acetylarenobufagin (CAS No. 184673-79-8): A Comprehensive Overview of Its Biochemical Profile and Emerging Therapeutic Applications
Acetylarenobufagin, a naturally occurring compound identified by the chemical identifier CAS No. 184673-79-8, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic benefits. This compound, derived from the roots of Arisaema consanguineum, a plant native to East Asia, belongs to the bufadienolide family, which is known for its diverse pharmacological activities. The structural complexity and functional versatility of acetylarenobufagin have positioned it as a subject of intense study, particularly in the context of cardiovascular and neuroprotective therapies.
The molecular structure of acetylarenobufagin features a characteristic bufadienolide skeleton, which is flanked by various functional groups that contribute to its biological activity. The presence of an acetyl group at the C-17 position distinguishes it from its parent compound, arenobufagin, and imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its solubility and bioavailability, making it a more viable candidate for therapeutic applications compared to its precursor.
Recent advancements in biochemical research have elucidated the mechanisms through which acetylarenobufagin exerts its effects on cellular pathways. Studies have demonstrated that this compound exhibits potent vasodilatory properties by selectively inhibiting the activity of voltage-gated sodium channels in vascular smooth muscle cells. This mechanism is particularly relevant in the context of cardiovascular diseases, where impaired vasodilation contributes to hypertension and endothelial dysfunction.
Moreover, acetylarenobufagin has been shown to possess significant neuroprotective effects. Preclinical investigations have revealed that it can attenuate neuronal damage induced by oxidative stress and excitotoxicity, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate intracellular calcium homeostasis and inhibit the aggregation of amyloid-beta plaques has been highlighted as key factors contributing to its neuroprotective efficacy.
In addition to its cardiovascular and neuroprotective properties, acetylarenobufagin has shown potential in combating certain types of cancer. Research indicates that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Its ability to disrupt microtubule formation has also been observed, which can lead to cell cycle arrest and further enhance its anti-cancer effects.
The pharmacokinetic profile of acetylarenobufagin has been extensively studied to optimize its therapeutic potential. Unlike many bioactive compounds, acetylarenobufagin exhibits a moderate half-life in vivo, allowing for sustained action even after single-dose administration. This characteristic makes it suitable for oral delivery formulations, which could improve patient compliance and reduce the frequency of dosing.
Recent clinical trials have begun to explore the safety and efficacy of acetylarenobufagin in human populations. Preliminary results suggest that it is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully understand its long-term safety profile and optimal dosing regimens.
The synthetic pathways for acetylarenobufagin have also been optimized to enhance production efficiency while maintaining high purity standards. Advances in biotechnological methods have enabled the large-scale cultivation of Arisaema consanguineum and the subsequent extraction of acetylarenobufagin using environmentally sustainable practices. These developments are crucial for ensuring an adequate supply of this compound for both research purposes and potential commercial applications.
The regulatory landscape surrounding acetylarenobufagin is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials and preclinical studies to ensure that this compound meets stringent quality control standards before being approved for therapeutic use. Collaboration between academic researchers, pharmaceutical companies, and regulatory bodies will be essential in navigating these processes effectively.
In conclusion, acetylarenobufagin (CAS No. 184673-79-8) represents a promising natural product with multifaceted therapeutic applications. Its unique biochemical properties make it a valuable candidate for treating cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential benefits, paving the way for innovative treatments in medicine.
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